methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
A study by Vidal, Madelmont, and Mounetou (2006) presents a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, emphasizing its role as a precursor for the synthesis of new quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006). Ukrainets et al. (2017) explored the synthesis and molecular structure of ethyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, further detailing the molecular structure through PMR spectroscopy and x-ray crystal structure analysis (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
Molecular and Crystal Structures
Research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms by Ukrainets et al. (2018) revealed insights into their molecular and crystal structures, alongside a comparative analysis of their biological properties using quantum chemical calculations (Ukrainets et al., 2018).
Potential Applications
Precursor for New Derivatives
The synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been identified as crucial for developing new classes of compounds with potential pharmacological applications, particularly in treating osteoarthritis.
Structural Insights for Drug Development
The detailed molecular and crystal structure analysis of benzothiazine derivatives offers valuable insights for the design and development of new drugs. The understanding of polymorphic forms and their biological properties can significantly impact the efficacy and mechanism of action of these compounds.
For further details and comprehensive insights into these studies, the following references provide in-depth information:
- A Simple and Efficient Synthesis of Methyl 3,4-Dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide from Saccharin Sodium Salt (Vidal, Madelmont, & Mounetou, 2006).
- Synthesis and Molecular Structure of Ethyl-4-Hydroxy-1-Phenyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms (Ukrainets et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been associated with various biological properties .
Mode of Action
The benzothiadiazine-1,1-dioxide moiety is known to contribute to the biological properties of related compounds .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been associated with various biological activities .
Properties
IUPAC Name |
methyl 4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-13-8-10-14(11-9-13)19-12-17(18(20)23-2)24(21,22)16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWSJIPSPTESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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